2-(3-Chloro-2-fluorophenyl)pyrrolidine
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Overview
Description
2-(3-Chloro-2-fluorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring, which is attached to the pyrrolidine ring. Pyrrolidines are widely used in medicinal chemistry due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-fluorophenyl)pyrrolidine typically involves the reaction of 3-chloro-2-fluoroaniline with a suitable pyrrolidine precursor. One common method is the nucleophilic substitution reaction where the aniline derivative reacts with a pyrrolidine derivative under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chloro-2-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the chloro or fluoro substituents, or reduction of the pyrrolidine ring.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium methoxide, or primary amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro or fluoro substituents.
Scientific Research Applications
2-(3-Chloro-2-fluorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the production of various chemical products, including intermediates for the synthesis of active pharmaceutical ingredients (APIs).
Mechanism of Action
The mechanism of action of 2-(3-Chloro-2-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can influence the compound’s binding affinity and selectivity towards these targets. The pyrrolidine ring provides a rigid scaffold that can enhance the compound’s ability to fit into the active sites of proteins, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Chloro-2-fluorophenyl)pyrrole
- 2-(3-Chloro-2-fluorophenyl)piperidine
- 2-(3-Chloro-2-fluorophenyl)morpholine
Uniqueness
2-(3-Chloro-2-fluorophenyl)pyrrolidine is unique due to its specific combination of chloro and fluoro substituents on the phenyl ring, which can significantly impact its chemical reactivity and biological activity. Compared to similar compounds, the pyrrolidine ring offers distinct stereochemical properties and a different electronic environment, which can influence its interactions with biological targets.
Properties
Molecular Formula |
C10H11ClFN |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
2-(3-chloro-2-fluorophenyl)pyrrolidine |
InChI |
InChI=1S/C10H11ClFN/c11-8-4-1-3-7(10(8)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2 |
InChI Key |
VBJDRWIGOXLCAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=C(C(=CC=C2)Cl)F |
Origin of Product |
United States |
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